molecular formula C13H13BrN2O2S B2568195 Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1797685-21-2

Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2568195
CAS No.: 1797685-21-2
M. Wt: 341.22
InChI Key: SGZHARMWDHYQHN-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 3-bromophenylamino substituent at position 2 and a methyl group at position 4 of the thiazole ring. The bromine atom in this compound may enhance lipophilicity and influence binding interactions, though its specific biological activity remains uncharacterized in the available literature.

Properties

IUPAC Name

ethyl 2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHARMWDHYQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of 3-bromoaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the phenyl ring serves as a primary site for nucleophilic substitution. Common reactions include:

a. Aromatic bromine displacement

  • Reagents : Primary/secondary amines, alkoxides, or thiols.

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C with base catalysis (K₂CO₃, Et₃N) .

  • Example : Reaction with piperidine yields Ethyl 2-[(3-piperidinophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate .

b. Suzuki-Miyaura cross-coupling

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : Aryl boronic acids, Na₂CO₃, ethanol/water, 80°C .

  • Product : Biaryl derivatives for extended conjugation .

Hydrolysis and Ester Transformations

The ethyl ester group undergoes hydrolysis or transesterification:

Reaction TypeConditionsProductReference
Acidic hydrolysis HCl (6M), reflux, 6–8 hrs2-[(3-Bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Basic hydrolysis NaOH (2M), MeOH/H₂O, 55°C, 1hCorresponding carboxylate salt
Transesterification Aliphatic alcohols, H₂SO₄ catalystAlkyl ester derivatives (e.g., methyl, propyl)

Cyclocondensation Reactions

The amino group on the thiazole ring participates in heterocycle formation:

a. Formation of oxadiazoles or thiazolidinones

  • Reagents : Carboxylic acid derivatives (e.g., chloroacetyl chloride).

  • Conditions : Piperidine catalysis in ethanol, 60–80°C .

  • Example : Reaction with chloroacetyl chloride yields fused thiazolo-oxazinone systems .

b. Knoevenagel condensation

  • Reagents : Aldehydes (e.g., benzaldehyde).

  • Conditions : Ethanol, piperidine, reflux .

  • Product : Schiff base intermediates for anticancer agents .

Cross-Coupling at the Thiazole Core

The methyl group at position 4 and electron-deficient thiazole ring enable functionalization:

a. Bromination or chlorination

  • Reagents : NBS (for bromination), SOCl₂ (for chlorination).

  • Conditions : CCl₄, radical initiators (e.g., AIBN), 70°C .

b. Grignard reactions

  • Example : Ethyl 2-bromo-4-methylthiazole-5-carboxylate reacts with iPrMgCl·LiCl to form Grignard intermediates for formylation .

Redox Reactions

a. Reduction of the ester group

  • Reagents : LiAlH₄ in THF.

  • Product : Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-methanol.

b. Oxidation of the methyl group

  • Reagents : KMnO₄/H₂SO₄.

  • Product : Carboxylic acid derivative at position 4 .

Biological Activity and Derivatives

Derivatives of this compound exhibit pharmacological potential:

  • Anticancer activity : Analogues with oxadiazole or pyrazole substituents show tubulin inhibition (IC₅₀ = 27 nM) .

  • HSET/KIFC1 inhibition : Thiazole-5-carboxylates act as ATP-competitive mitotic kinesin inhibitors (IC₅₀ = 27–100 nM) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. The thiazole ring system is known for its ability to interact with biological targets involved in cancer progression.

  • Mechanism of Action : Compounds containing thiazole moieties have demonstrated the ability to induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) .
  • Case Studies : Research has indicated that modifications on the thiazole structure can enhance anticancer activity. For example, compounds with specific substitutions on the thiazole ring exhibited IC50 values indicating effective cytotoxicity against cancer cells .

Antibacterial Properties

The antibacterial efficacy of thiazole derivatives has also been a focal point of research. This compound has shown potential against various bacterial strains.

  • Activity Spectrum : Studies have demonstrated that thiazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances the compound's lipophilicity, potentially improving its membrane penetration and antibacterial activity .

Agricultural Applications

Thiazole derivatives are increasingly being explored for their applications in agriculture, particularly as pesticides and fungicides.

  • Pesticidal Activity : this compound can be utilized as a pesticide due to its biological activity against plant pathogens and pests. The compound's structure allows it to act as an effective agent in controlling agricultural diseases .
  • Mechanisms : The mode of action typically involves inhibiting specific enzymes or pathways critical for the survival of pests or pathogens. This is particularly relevant in integrated pest management strategies where minimizing chemical use is essential .

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer ActivityInduces apoptosis in cancer cellsEffective against A549 and U251 cell lines
Antibacterial ActivityInhibits growth of Gram-positive and Gram-negative bacteriaEnhanced efficacy due to bromophenyl substitution
Agricultural ChemicalsUsed as pesticides and fungicidesEffective in controlling plant diseases

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and thiazole ring are key structural features that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of thiazole derivatives is highly dependent on substituent identity and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituent (Position 2) Molecular Weight Key Biological Activity Reference
Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 3-bromophenylamino 341.28 Not reported
BAC () 4-chlorobenzylamino 326.79 Antidiabetic (reduced blood glucose in STZ-induced NIDDM rats)
TEI-6720 () 4-hydroxyphenyl 307.34 Xanthine oxidase inhibitor (hyperuricemia treatment)
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate () (4-chlorophenoxy)acetyl 354.81 Not reported
cpd_W () Benzoxazol-2-ylthio 405.47 IRES inhibitor (anti-cancer potential)
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate () 4-fluoro-3-methylphenyl 279.33 Not reported
Key Observations:

Substituent Position and Halogen Effects: The 3-bromophenyl group in the target compound contrasts with the 4-chlorobenzyl group in BAC (). Fluorine in the 4-fluoro-3-methylphenyl analogue () enhances metabolic stability due to its electronegativity, whereas bromine may improve membrane permeability .

Functional Group Diversity: TEI-6720’s 4-hydroxyphenyl group enables hydrogen bonding, critical for xanthine oxidase inhibition . The (4-chlorophenoxy)acetyl group in introduces an ether linkage, which may affect solubility and pharmacokinetics .

Biological Activity Trends :

  • Chlorine and hydroxyl substituents are associated with enzyme inhibition (e.g., BAC for diabetes, TEI-6720 for hyperuricemia), while sulfur-containing groups (e.g., benzoxazol-2-ylthio in cpd_W) target translational control mechanisms .

Biological Activity

Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound belongs to a class of thiazole-based molecules known for their diverse therapeutic properties. The following sections will explore the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H13_{13}BrN2_{2}O2_{2}S, with a molecular weight of 341.22 g/mol. The compound features a thiazole ring that is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The bromine atom may facilitate halogen bonding, enhancing the compound's binding affinity to target proteins.
  • Antimicrobial Activity : Thiazole derivatives are noted for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to increased efficacy against various bacterial strains .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against several pathogens. In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Salmonella typhi16 μg/mL

These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of thiazole derivatives. This compound was tested against various cancer cell lines, showing promising results:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

The compound exhibited cytotoxic effects comparable to established chemotherapeutic agents, indicating its potential as a lead compound in cancer drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups in the thiazole ring significantly influences biological activity. For instance:

  • Bromine Substitution : The introduction of bromine at the para position on the phenyl ring enhances antimicrobial potency.
  • Methyl Group Positioning : The methyl group at position 4 of the thiazole ring appears to improve cytotoxicity against cancer cells.

These findings underscore the importance of molecular modifications in enhancing the therapeutic efficacy of thiazole derivatives .

Case Studies

Several studies have investigated the biological activities of similar thiazole derivatives, providing context for understanding this compound:

  • Antimicrobial Efficacy : A study demonstrated that related compounds exhibited significant antibacterial activity against multi-drug resistant strains, suggesting a potential role in treating resistant infections .
  • Cytotoxicity in Cancer Models : Another investigation revealed that thiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting substituted ethyl thiazole carboxylates with aryl amines. For example, analogous thiazole derivatives were synthesized by refluxing ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with substituted aryl groups in methanol/water under basic conditions (e.g., potassium carbonate) . Purification often involves recrystallization from solvents like ethanol or acetonitrile, guided by solubility data (e.g., 0.97 g/L in water at 25°C for similar compounds) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : HPLC or TLC with UV detection to confirm homogeneity.
  • Spectroscopy : 1^1H/13^13C NMR for functional group verification and 1^1H-1^1H coupling patterns.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ for C13_{13}H14_{14}BrN3_3O2_2S).
  • Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages.
    • Cross-validation with crystallographic data (e.g., SHELXL refinement) ensures structural accuracy .

Q. What solvents and conditions are optimal for crystallization?

  • Guidelines :

  • Use solvents with moderate polarity (e.g., ethanol, ethyl acetate) based on solubility profiles (e.g., density ~1.5 g/cm³ for similar thiazoles) .
  • Slow evaporation at 20–25°C promotes single-crystal growth. For challenging cases, vapor diffusion or cooling crystallization may be employed.
  • Monitor crystal quality using polarized light microscopy to avoid twinning, a common issue in thiazole derivatives .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • The bromine atom enhances lipophilicity, potentially improving membrane permeability. In analogous compounds, halogenated aryl groups (e.g., 4-chlorobenzyl) showed increased efficacy in reducing blood glucose levels in diabetic models .
  • Computational modeling (e.g., DFT or molecular docking) can predict interactions with biological targets, such as enzymes or receptors. Compare with derivatives lacking the bromine to isolate its contribution .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests rotational freedom in the thiazole-aryl bond but X-ray reveals a planar conformation:

  • Dynamic NMR Analysis : Variable-temperature experiments to assess conformational flexibility.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π) stabilizing the crystal structure .
  • DFT Calculations : Compare optimized gas-phase and solid-state geometries to identify packing forces .

Q. How can researchers optimize experimental phasing for X-ray diffraction studies of this compound?

  • Protocol :

  • Use SHELXC/D/E for high-throughput phasing, especially with small-molecule crystals. These programs are robust for handling weak or partial datasets .
  • For heavy-atom derivatives (e.g., bromine), exploit anomalous scattering (ff'' ~ 6.8 e^- at Cu-Kα) to improve phase resolution.
  • Address disorder using SHELXL’s PART instruction or Olex2’s refinement tools .

Q. What in vivo models are suitable for evaluating this compound’s pharmacological potential?

  • Models :

  • STZ-induced diabetic rats : Used for assessing antidiabetic activity in analogous thiazoles, with glucose tolerance tests and insulin sensitivity assays .
  • High-throughput screening (HTS) : For IRES inhibition studies, as demonstrated in T47D cell lines engineered with bicistronic reporters .
    • Data Interpretation : Address discrepancies between in vitro (e.g., IC50_{50}) and in vivo results by evaluating bioavailability (e.g., logP ~3.5) and metabolic stability via LC-MS/MS .

Data Analysis and Validation

Q. How can researchers address crystallographic disorder in the thiazole ring?

  • Approach :

  • Refine disordered regions using SHELXL’s SUMP and FRAG instructions to model partial occupancies.
  • Validate with R1_1 (<5%) and wR2_2 (<15%) metrics. For severe cases, consider twinning refinement (e.g., BASF parameter in SHELXL ) .

Q. What computational tools predict physicochemical properties critical for drug development?

  • Tools :

  • Molinspiration : Calculate logP, topological polar surface area (TPSA), and drug-likeness.
  • SwissADME : Predict solubility (align with experimental data, e.g., 0.97 g/L ).
  • Gaussian 09 : Optimize geometry and compute electrostatic potential maps for reactivity analysis .

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